1-(4,6-Dichloroquinolin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dichloroquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H7Cl2NO and a molecular weight of 240.09 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one typically involves the reaction of 4,6-dichloroquinoline with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that ensure the compound is produced in large quantities while maintaining its chemical integrity .
Chemical Reactions Analysis
1-(4,6-Dichloroquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4,6-Dichloroquinolin-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
1-(4,6-Dichloroquinolin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one: This compound has hydroxyl groups at positions 2 and 4, which may confer different chemical and biological properties.
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: This compound has chlorine atoms at positions 3 and 5 and a hydroxyl group at position 4, which may affect its reactivity and applications.
Properties
Molecular Formula |
C11H7Cl2NO |
---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-(4,6-dichloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Cl2NO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3 |
InChI Key |
ANXRXQKQMWQLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.